N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H33N5O4 and its molecular weight is 479.581. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Research into the synthesis and chemical behavior of related compounds provides foundational knowledge for understanding how N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide might be synthesized or modified for various applications. Studies on the reaction of acetylenecarboxylic acid with amines and the hydrolysis of their products demonstrate the chemical versatility and potential pathways for synthesizing complex molecules that might share structural similarities with the compound (Iwanami et al., 1964).
Pharmacological Properties
The pharmacological exploration of compounds structurally related to this compound reveals a variety of potential therapeutic applications. For example, novel derivatives have been studied for their binding affinity and functional activity at serotonin receptors, providing insights into the development of potential therapeutic agents for disorders such as depression and anxiety (Mokrosz et al., 1999).
Anticonvulsant Evaluation
The design, synthesis, and evaluation of anticonvulsant effects of related compounds highlight the potential for developing new treatments for epilepsy. A study on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives revealed significant anticonvulsant activities, suggesting that structurally similar compounds could also possess valuable pharmacological properties (Malik et al., 2013).
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones, which share some structural features with the target compound, demonstrated in vitro antitumor activity. This suggests the potential for compounds with similar structures to be explored for their antitumor properties, offering a pathway for the development of new cancer therapies (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-29-10-12-31(13-11-29)22(19-5-7-21-18(14-19)4-3-9-30(21)2)16-27-25(32)26(33)28-20-6-8-23-24(15-20)35-17-34-23/h5-8,14-15,22H,3-4,9-13,16-17H2,1-2H3,(H,27,32)(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAVMKAMHZMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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